Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation and Methylation: The thiophene ring is then acetylated and methylated using appropriate reagents such as acetic anhydride and methyl iodide under controlled conditions.
Introduction of the Carbonyl Group: The carbonyl group is introduced through a Friedel-Crafts acylation reaction using 3,4,5-triethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It serves as a probe in studying enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate Derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents, leading to variations in their chemical and biological properties.
Indole Derivatives: Indole derivatives have a similar heterocyclic structure and are also investigated for their medicinal properties.
Uniqueness
Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is unique due to the presence of the 3,4,5-triethoxyphenyl group, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO7S/c1-7-28-16-11-15(12-17(29-8-2)19(16)30-9-3)21(26)24-22-18(23(27)31-10-4)13(5)20(32-22)14(6)25/h11-12H,7-10H2,1-6H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYZVSCJYQZDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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